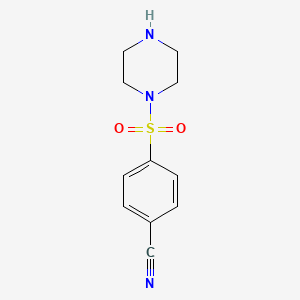

4-(Piperazin-1-ylsulfonyl)benzonitrile

Description

BenchChem offers high-quality 4-(Piperazin-1-ylsulfonyl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Piperazin-1-ylsulfonyl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-piperazin-1-ylsulfonylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2S/c12-9-10-1-3-11(4-2-10)17(15,16)14-7-5-13-6-8-14/h1-4,13H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVVNXHYCKKNCJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)S(=O)(=O)C2=CC=C(C=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 4-(Piperazin-1-ylsulfonyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(Piperazin-1-ylsulfonyl)benzonitrile, a molecule of significant interest in medicinal chemistry and drug discovery. The document details a robust synthetic protocol, outlines a suite of analytical techniques for structural elucidation and purity assessment, and discusses the underlying scientific principles. This guide is intended to serve as a practical resource for researchers engaged in the synthesis of novel sulfonamide derivatives and for professionals in the pharmaceutical industry exploring new therapeutic agents.

Introduction: The Significance of the Sulfonylpiperazine Scaffold

The piperazine nucleus is a well-established "privileged structure" in medicinal chemistry, capable of interacting with multiple biological receptors with high affinity.[1] When incorporated into a sulfonylpiperazine framework, this scaffold becomes a cornerstone for the development of a diverse array of therapeutic agents.[2][3][4][5][6] These compounds have demonstrated a broad spectrum of biological activities, including antibacterial, antipsychotic, and anticancer properties.[1][7] The title compound, 4-(Piperazin-1-ylsulfonyl)benzonitrile, combines the versatile piperazine sulfonamide with a benzonitrile moiety, a functional group known to participate in various biological interactions and serve as a useful synthetic handle.[8][9] Understanding the synthesis and detailed characterization of this core structure is paramount for its application in drug design and development.

Retrosynthetic Analysis and Synthesis Strategy

A logical retrosynthetic disconnection of 4-(Piperazin-1-ylsulfonyl)benzonitrile points to two primary starting materials: 4-cyanobenzenesulfonyl chloride and piperazine. The key synthetic transformation is a nucleophilic substitution reaction at the sulfonyl group.

Sources

- 1. 1-Benzhydryl-4-(4-chlorophenylsulfonyl)piperazine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide Derivatives for the Treatment of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pnas.org [pnas.org]

- 7. Design and synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates: study on their apoptosis inducing ability and tubulin polymerization inhibition - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. chemimpex.com [chemimpex.com]

- 9. CAS 68104-63-2: 4-(1-Piperazinyl)benzonitrile | CymitQuimica [cymitquimica.com]

A Technical Guide to the Therapeutic Target Landscape of 4-(Piperazin-1-ylsulfonyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-(Piperazin-1-ylsulfonyl)benzonitrile is a synthetic organic compound characterized by a central piperazine ring linking a benzonitrile moiety and a sulfonyl group. While direct biological activity data for this specific molecule is not extensively published, its constituent chemical scaffolds are well-represented in numerous clinically and pre-clinically validated therapeutic agents. This guide provides an in-depth analysis of high-probability therapeutic targets for this compound, derived from a systematic evaluation of structurally analogous inhibitors. By dissecting the established pharmacology of the piperazine sulfonamide and benzonitrile cores, we identify three primary target classes for initial investigation: Dipeptidyl Peptidase-IV (DPP-IV) , Carbonic Anhydrases (CAs) , and Protein Kinases . This document serves as a foundational roadmap for research and development professionals, outlining the scientific rationale for each potential target, proposing detailed experimental workflows for validation, and contextualizing the potential therapeutic applications.

Introduction to 4-(Piperazin-1-ylsulfonyl)benzonitrile: A Structurally-Informed Approach

The compound 4-(Piperazin-1-ylsulfonyl)benzonitrile (CAS No. 870761-05-0) possesses a molecular structure that can be deconstructed into two key pharmacophoric fragments: the benzonitrile group and the piperazine sulfonamide core.[1] This structure-based approach is a cornerstone of modern medicinal chemistry, allowing for the prediction of biological activity by analogy to known drugs and chemical probes.

-

The Benzonitrile Moiety : The nitrile group (-C≡N) is a unique functional group found in over 30 FDA-approved pharmaceuticals.[2] It is a strong electron-withdrawing group that can modulate the electronic properties of the attached benzene ring.[3][4] Critically, it can act as a bioisostere of carbonyl or hydroxyl groups and serve as a hydrogen bond acceptor, enabling potent interactions with biological targets.[2] Its presence is noted in inhibitors of diverse enzyme families, particularly protein kinases.[5]

-

The Piperazine Sulfonamide Scaffold : This core is a "privileged structure" in drug discovery, conferring favorable pharmacokinetic properties and providing a versatile vector for interacting with target proteins.[6][7] The sulfonamide group, in particular, is a classic zinc-binding group, making it a highly effective pharmacophore for metalloenzymes.[8] Derivatives of this scaffold have been successfully developed as inhibitors of proteases, transporters, and various enzymes.[9][10]

This guide will leverage the extensive pharmacology associated with these two fragments to build a robust hypothesis-driven framework for identifying and validating the therapeutic targets of 4-(Piperazin-1-ylsulfonyl)benzonitrile.

High-Priority Target Class 1: Dipeptidyl Peptidase-IV (DPP-IV)

Rationale for Selection

The piperazine sulfonamide core is a well-established scaffold for the development of DPP-IV inhibitors.[11][12] DPP-IV is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones like GLP-1 and GIP.[13] Inhibition of DPP-IV prolongs the action of these hormones, leading to increased insulin secretion and reduced glucagon levels in a glucose-dependent manner, making it a key target for type 2 diabetes therapy.[14][15] Multiple studies have demonstrated that piperazine sulfonamide derivatives show promising DPP-IV inhibitory activity, with the sulfonamide moiety and substituents on the aromatic ring influencing potency.[11][12]

Proposed Mechanism of Action & Signaling Pathway

4-(Piperazin-1-ylsulfonyl)benzonitrile is hypothesized to act as a competitive inhibitor, binding to the active site of DPP-IV. The interaction would prevent the degradation of incretin hormones GLP-1 and GIP. This enhances downstream signaling through their respective receptors on pancreatic β-cells, ultimately promoting insulin release and improving glycemic control.

Caption: Role of DPP-IV in the incretin pathway and hypothesized inhibition.

Experimental Validation Workflow

Validating the inhibition of DPP-IV can be achieved through a direct, in vitro enzymatic assay.

Protocol: In Vitro DPP-IV Enzymatic Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of 4-(Piperazin-1-ylsulfonyl)benzonitrile against human recombinant DPP-IV.

-

Materials:

-

Human recombinant DPP-IV enzyme.

-

DPP-IV substrate: Gly-Pro-p-nitroanilide (G-p-NA) or a fluorogenic equivalent.

-

Assay Buffer: Tris-HCl buffer (pH 7.5-8.0).

-

Test Compound: 4-(Piperazin-1-ylsulfonyl)benzonitrile, dissolved in DMSO.

-

Positive Control: Sitagliptin or another known DPP-IV inhibitor.

-

96-well microplate (clear for colorimetric, black for fluorometric).

-

Microplate reader.

-

-

Procedure:

-

Prepare a serial dilution of the test compound in DMSO, then dilute further into the assay buffer to achieve final concentrations ranging from 1 nM to 100 µM. Ensure the final DMSO concentration is ≤1% in all wells.

-

To each well of the microplate, add 50 µL of the diluted test compound or control (positive control, or buffer with DMSO for 100% activity).

-

Add 25 µL of the human recombinant DPP-IV enzyme solution (pre-diluted in assay buffer) to each well.

-

Incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.

-

Initiate the reaction by adding 25 µL of the DPP-IV substrate solution to each well.

-

Immediately begin monitoring the change in absorbance (at 405 nm for G-p-NA) or fluorescence over time using a microplate reader at 37°C.

-

Calculate the reaction rate (V) for each concentration.

-

Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Caption: Workflow for DPP-IV enzymatic inhibition assay.

High-Priority Target Class 2: Carbonic Anhydrases (CAs)

Rationale for Selection

The arylsulfonamide group is the archetypal pharmacophore for inhibiting zinc-containing carbonic anhydrase enzymes.[8] CAs catalyze the reversible hydration of CO2 to bicarbonate and protons, playing a fundamental role in pH regulation and ion transport.[16] Several CA isoforms are validated drug targets; for example, CA II inhibition is used in glaucoma treatment, while the tumor-associated isoforms CA IX and CA XII are targets for anticancer therapy due to their role in regulating pH in the hypoxic tumor microenvironment.[17][18] Numerous studies confirm that sulfonamides incorporating piperazine moieties can be potent and sometimes isoform-selective CA inhibitors.[19]

Proposed Mechanism of Action & Pathophysiological Role

4-(Piperazin-1-ylsulfonyl)benzonitrile is hypothesized to bind to the zinc ion (Zn²⁺) in the active site of a carbonic anhydrase isoform via its sulfonamide group. In the context of oncology, inhibiting the tumor-associated CA IX isoform would disrupt the acidification of the extracellular space, thereby impairing tumor cell invasion, proliferation, and survival, and potentially increasing the efficacy of conventional chemotherapies.

Caption: Role of CA IX in the tumor microenvironment and hypothesized inhibition.

Experimental Validation Workflow

A common method to assess CA inhibition is a stopped-flow CO₂ hydration assay. However, a more accessible spectrophotometric assay measuring the hydrolysis of an ester substrate can be used for initial screening.

Protocol: In Vitro CA Esterase Activity Inhibition Assay

-

Objective: To determine the IC50 of 4-(Piperazin-1-ylsulfonyl)benzonitrile against a specific human CA isoform (e.g., hCA II for screening, or hCA IX for oncology focus).

-

Materials:

-

Human recombinant CA isoform (e.g., hCA II, hCA IX).

-

Substrate: 4-Nitrophenyl acetate (p-NPA).

-

Assay Buffer: Tris-HCl (pH 7.6).

-

Test Compound: 4-(Piperazin-1-ylsulfonyl)benzonitrile in DMSO.

-

Positive Control: Acetazolamide (a pan-CA inhibitor).

-

96-well UV-transparent microplate.

-

Spectrophotometer/microplate reader capable of reading at 400 nm.

-

-

Procedure:

-

Prepare serial dilutions of the test compound and positive control in DMSO, followed by dilution in assay buffer.

-

Add 140 µL of assay buffer to each well.

-

Add 20 µL of the diluted test compound or control solution.

-

Add 20 µL of the CA enzyme solution to each well. For the non-enzymatic hydrolysis control, add 20 µL of assay buffer instead.

-

Incubate at room temperature for 10 minutes.

-

Initiate the reaction by adding 20 µL of p-NPA solution (dissolved in acetonitrile).

-

Immediately measure the absorbance at 400 nm every 30 seconds for 5-10 minutes to monitor the formation of the 4-nitrophenolate product.

-

Calculate the enzyme-catalyzed reaction rate by subtracting the rate of the non-enzymatic control.

-

Determine the percentage of inhibition for each compound concentration and calculate the IC50 value by non-linear regression.

-

High-Priority Target Class 3: Protein Kinases

Rationale for Selection

The benzonitrile scaffold is a key feature in numerous small-molecule protein kinase inhibitors.[5] Kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of cancer and inflammatory diseases. The electron-withdrawing nature of the nitrile group can enhance binding affinity through specific polar interactions or by polarizing the aromatic ring for optimal π-π stacking with aromatic residues in the kinase ATP-binding pocket.[2] Targets for benzonitrile-containing drugs include receptor tyrosine kinases like VEGFR-2 and serine/threonine kinases like JNK3.[5]

Proposed Mechanism of Action & Signaling Pathway

It is hypothesized that 4-(Piperazin-1-ylsulfonyl)benzonitrile could function as an ATP-competitive (Type I) kinase inhibitor. It would occupy the ATP-binding site of a specific kinase, preventing the phosphorylation of its downstream substrate proteins. This would block the signal transduction cascade, leading to an anti-proliferative or anti-inflammatory effect, depending on the specific kinase and pathway involved.

Caption: General mechanism of ATP-competitive kinase inhibition.

Experimental Validation Workflow

Kinase inhibitor validation is typically a tiered process, starting with broad screening and progressing to specific, quantitative assays.

Protocol: Tiered Kinase Inhibitor Validation Workflow

-

Tier 1: Broad Kinase Panel Screening:

-

Objective: To identify which kinase(s) from a large, diverse panel are inhibited by the test compound at a single high concentration (e.g., 10 µM).

-

Methodology: Submit the compound to a commercial service (e.g., Eurofins DiscoverX, Promega) for screening against a panel of hundreds of kinases. The output is typically reported as "% Inhibition" or "% of Control".

-

Analysis: Identify "hits" – kinases that are inhibited above a certain threshold (e.g., >50% or >75% inhibition).

-

-

Tier 2: IC50 Determination for Hits:

-

Objective: To quantitatively measure the potency of the compound against the specific kinases identified in Tier 1.

-

Methodology: Perform an in vitro kinase assay specific to the hit kinase (e.g., an ADP-Glo™ or Z'-LYTE™ assay). This involves titrating the compound across a range of concentrations (e.g., 10-point curve) and measuring the effect on kinase activity.

-

Analysis: Calculate the IC50 value for each hit kinase to determine potency and initial selectivity.

-

-

Tier 3: Cell-Based Target Engagement & Functional Assays:

-

Objective: To confirm that the compound inhibits the target kinase in a cellular context and produces the desired functional outcome.

-

Methodology:

-

Target Engagement: Use a technique like Western Blotting to measure the phosphorylation of a known downstream substrate of the target kinase in cells treated with the compound. A decrease in substrate phosphorylation indicates target engagement.

-

Functional Assay: Measure a relevant cellular endpoint, such as cell proliferation (e.g., using a CellTiter-Glo® assay) or apoptosis, in a cancer cell line known to be dependent on the target kinase.

-

-

Analysis: Correlate the concentration required to inhibit substrate phosphorylation with the concentration required to inhibit cell proliferation (EC50) to build confidence that the observed cellular effect is on-target.

-

Caption: Tiered workflow for kinase inhibitor discovery and validation.

Summary and Future Directions

The structural components of 4-(Piperazin-1-ylsulfonyl)benzonitrile strongly suggest a high probability of interaction with at least one of three major therapeutic target classes: DPP-IV , Carbonic Anhydrases , and Protein Kinases . The experimental workflows outlined in this guide provide a clear, hypothesis-driven path for the initial stages of a drug discovery campaign.

Recommended Next Steps:

-

In Vitro Screening: Initiate parallel in vitro screening against a representative member of each proposed target class (e.g., human DPP-IV, hCA II, and a small, commercially available kinase panel).

-

Hit Triage: Based on the initial screening results, prioritize the most potent and promising target class for further investigation.

-

Structure-Activity Relationship (SAR) Studies: If a validated hit is identified, a medicinal chemistry program should be initiated to synthesize analogs of 4-(Piperazin-1-ylsulfonyl)benzonitrile to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

In Silico Modeling: For validated hits, molecular docking studies can provide structural insights into the binding mode and help guide the rational design of more potent analogs.

This document establishes a robust scientific foundation for unlocking the therapeutic potential of 4-(Piperazin-1-ylsulfonyl)benzonitrile, transforming it from a chemical entity into a starting point for a targeted drug discovery program.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Benzonitrile Derivatives in Organic Synthesis and Material Innovation. Available from: [Link]

-

Abu Khalaf, R., Alwarafi, E., & Sabbah, D. (2021). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. Acta Pharmaceutica, 71(4), 631-643. Available from: [Link]

-

Abu Khalaf, R., et al. (2020). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological. Acta Pharmaceutica. Available from: [Link]

-

Abu Khalaf, R., Alwarafi, E., & Sabbah, D. (2021). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. PubMed. Available from: [Link]

-

Ceruso, M., et al. (2019). Sulfonamides incorporating piperazine bioisosteres as potent human carbonic anhydrase I, II, IV and IX inhibitors. Bioorganic Chemistry, 91, 103130. Available from: [Link]

-

RCS Publishing. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Available from: [Link]

-

Fleming, F. F., Yao, L., Ravikumar, P. C., Weaver, L., & Gudipati, A. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. Available from: [Link]

-

Bohl, T. E., et al. (2019). Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. ACS Infectious Diseases, 5(9), 1547-1554. Available from: [Link]

-

De Simone, G., & Supuran, C. T. (2015). Inhibition of human carbonic anhydrase isozymes I, II, IX and XII with a new series of sulfonamides incorporating aroylhydrazone-,[1][4][5]triazolo[3,4-b][3][4][5]thiadiazinyl- or 2-(cyanophenylmethylene)-1,3,4-thiadiazol-3(2H)-yl moieties. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(1), 52-56. Available from: [Link]

-

Kilbile, J. T., et al. (2023). An insight into the biological activity and structure-based drug design attributes of sulfonylpiperazine derivatives. Journal of Molecular Structure. Available from: [Link]

-

Al-Hourani, B. J., et al. (2018). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAText. Available from: [Link]

-

Zhang, M., et al. (2016). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. Journal of Medicinal Chemistry, 59(17), 8248-8263. Available from: [Link]

-

Park, H., et al. (2012). Dipeptidyl peptidase-4 inhibitor with β-amino amide scaffold: synthesis, SAR and biological evaluation. Bioorganic & Medicinal Chemistry Letters, 22(17), 5545-5549. Available from: [Link]

-

Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12530. Available from: [Link]

-

D'Ascenzio, M., et al. (2021). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 26(16), 4989. Available from: [Link]

-

Keglevich, A., et al. (2023). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 28(14), 5430. Available from: [Link]

-

Akocak, S., & Tanc, M. (2016). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Bioinorganic Chemistry and Applications, 2016, 6830159. Available from: [Link]

-

Singh, K., et al. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation [hrcak.srce.hr]

- 12. Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. hrcak.srce.hr [hrcak.srce.hr]

- 14. oatext.com [oatext.com]

- 15. Dipeptidyl peptidase-4 inhibitor with β-amino amide scaffold: synthesis, SAR and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Inhibition of human carbonic anhydrase isozymes I, II, IX and XII with a new series of sulfonamides incorporating aroylhydrazone-, [1,2,4]triazolo[3,4-b][1,3,4]thiadiazinyl- or 2-(cyanophenylmethylene)-1,3,4-thiadiazol-3(2H)-yl moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors [mdpi.com]

- 19. Sulfonamides incorporating piperazine bioisosteres as potent human carbonic anhydrase I, II, IV and IX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The 4-(Piperazin-1-ylsulfonyl)benzonitrile Scaffold: A Privileged Motif in Modern Drug Design

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The 4-(piperazin-1-ylsulfonyl)benzonitrile core represents a significant "privileged scaffold" in medicinal chemistry. Its unique combination of a rigid benzonitrile ring, a flexible and versatile piperazine linker, and a stable sulfonamide anchor provides a robust framework for designing potent and selective modulators of various biological targets. This guide offers an in-depth exploration of this scaffold, from its fundamental physicochemical properties and synthesis to its application in developing targeted therapeutics, particularly in oncology. We will dissect the structure-activity relationships (SAR) that govern its efficacy, provide detailed experimental protocols for its synthesis and biological evaluation, and present in silico insights that accelerate the drug discovery process.

Introduction: The Rationale for a Privileged Scaffold

In the quest for novel therapeutics, medicinal chemists often rely on privileged scaffolds—molecular frameworks that are capable of binding to multiple biological targets with high affinity. The 4-(piperazin-1-ylsulfonyl)benzonitrile moiety has emerged as one such scaffold. Its utility stems from several key features:

-

The Piperazine Ring: A cornerstone in medicinal chemistry, the piperazine moiety is a six-membered heterocycle that can be readily functionalized at its distal nitrogen atom (N-4). This allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.[1][2]

-

The Sulfonamide Linker: This stable, non-hydrolyzable group acts as a hydrogen bond acceptor and provides a critical structural anchor, orienting the molecule within a target's binding pocket. Its geometry influences the overall conformation of the compound.[3]

-

The Benzonitrile Group: The cyano (-C≡N) group is a weak hydrogen bond acceptor and can engage in dipole-dipole interactions. Its presence on the phenyl ring is often favorable for activity against various targets, and it can serve as a key recognition element.[4]

This unique combination of features has led to the development of potent inhibitors for various enzyme families, most notably kinases and histone deacetylases (HDACs), which are critical targets in cancer therapy.[1][5]

Physicochemical Characteristics of the Core Scaffold

Understanding the fundamental properties of the core scaffold is essential for initiating any drug design campaign. These parameters influence solubility, permeability, and ultimately, the druglikeness of any derived compound.

| Property | Value | Source |

| CAS Number | 870761-05-0 | [6] |

| Molecular Formula | C₁₁H₁₃N₃O₂S | [6] |

| Molecular Weight | 251.30 g/mol | [6] |

| Topological Polar Surface Area (TPSA) | 73.2 Ų | [6] |

| cLogP | 0.152 | [6] |

| Hydrogen Bond Donors | 1 | [6] |

| Hydrogen Bond Acceptors | 4 | [6] |

| Rotatable Bonds | 2 | [6] |

Table 1: Key physicochemical properties of 4-(piperazin-1-ylsulfonyl)benzonitrile.

Synthesis of the Scaffold and Its Derivatives

The synthesis of the core scaffold and its subsequent derivatives is a straightforward process, typically involving the reaction of a sulfonyl chloride with a piperazine nucleophile. This modular approach is highly amenable to creating compound libraries for screening.

General Synthesis Workflow

The primary synthetic route involves a nucleophilic substitution reaction between 4-cyanobenzenesulfonyl chloride and piperazine (or a derivative thereof). The use of a base, such as triethylamine (TEA), is crucial to scavenge the hydrochloric acid byproduct.[3][7]

Sources

- 1. preprints.org [preprints.org]

- 2. iris.unipa.it [iris.unipa.it]

- 3. 1-Benzhydryl-4-(4-chlorophenylsulfonyl)piperazine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, MS) of 4-(Piperazin-1-ylsulfonyl)benzonitrile

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(Piperazin-1-ylsulfonyl)benzonitrile

This guide provides a detailed analysis of the expected spectroscopic data for 4-(Piperazin-1-ylsulfonyl)benzonitrile (CAS: 870761-05-0), a molecule of interest in medicinal chemistry and drug development. As experimental spectra for this specific compound are not widely published, this document synthesizes data from structural analogs and foundational spectroscopic principles to provide a robust, predictive framework for its characterization. This approach is designed for researchers, scientists, and drug development professionals who require a deep understanding of the molecule's structural verification via Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Spectroscopic Overview

4-(Piperazin-1-ylsulfonyl)benzonitrile possesses a well-defined structure comprising three key functional moieties: a para-substituted benzonitrile ring, a sulfonamide linker, and a piperazine ring. Each of these components imparts distinct and identifiable signatures in its spectroscopic data.

-

Benzonitrile Moiety: Provides characteristic aromatic proton and carbon signals in NMR, a sharp nitrile stretch in IR, and contributes to the primary fragmentation patterns in MS.

-

Sulfonamide Group (-SO₂-N<): This critical linker influences the electronic environment of the aromatic ring and is identifiable by strong, characteristic stretching bands in the IR spectrum.

-

Piperazine Ring: As a saturated heterocycle with two nitrogen atoms, it presents characteristic aliphatic signals in NMR. The presence of a secondary amine (-NH) is a key feature to be identified in both NMR and IR.

The logical workflow for characterizing a novel synthesis of this compound involves a multi-technique approach to unambiguously confirm its identity and purity.

Caption: Predicted major fragmentation pathways in ESI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to verify the presence of key functional groups. The spectrum provides a molecular "fingerprint" that confirms the core structural components.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount of the solid, crystalline compound directly onto the ATR crystal (typically diamond or germanium).

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Background Correction: A background spectrum of the clean, empty ATR crystal must be acquired and automatically subtracted from the sample spectrum.

Predicted Characteristic Absorption Bands

The IR spectrum is a sum of the absorptions from each part of the molecule. The following table summarizes the most diagnostic peaks expected for 4-(Piperazin-1-ylsulfonyl)benzonitrile.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Intensity | Rationale and Notes |

| ~3350-3300 | N-H (Piperazine) | Stretch | Medium, Sharp | The secondary amine N-H stretch is a key indicator of the unsubstituted piperazine ring.[1] |

| ~3100-3000 | C-H (Aromatic) | Stretch | Medium to Weak | Characteristic of C-H bonds on the benzene ring.[2] |

| ~2950-2850 | C-H (Aliphatic) | Stretch | Medium | Arises from the CH₂ groups of the piperazine ring.[2] |

| ~2230 | C≡N (Nitrile) | Stretch | Strong, Sharp | This is a highly diagnostic, intense peak. Its position indicates conjugation with the aromatic ring.[3] |

| ~1600, ~1480 | C=C (Aromatic) | Stretch | Medium to Strong | Skeletal vibrations of the benzene ring.[4] |

| ~1350, ~1160 | O=S=O (Sulfonamide) | Asymmetric & Symmetric Stretch | Strong, Sharp | These two strong bands are the classic signature of the sulfonamide group and are essential for confirmation.[5] |

| ~900-690 | C-H (Aromatic) | Out-of-plane Bend | Strong | The pattern of these bands can indicate the 1,4-disubstitution pattern of the aromatic ring. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for complete structural elucidation, providing detailed information about the chemical environment, connectivity, and number of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. The data presented here are predicted based on established chemical shift principles and data from the closely related analog, 4-(piperidine-1-sulfonyl)benzonitrile.[6]

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for its ability to solubilize polar compounds and to clearly resolve exchangeable protons like N-H.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of at least 8 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

Predicted ¹H NMR Spectrum (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Notes |

| ~8.0 - 7.9 | Doublet | 2H | Ar-H (ortho to -SO₂) | These protons are deshielded by the electron-withdrawing sulfonyl group, appearing far downfield. |

| ~7.9 - 7.8 | Doublet | 2H | Ar-H (ortho to -CN) | Also deshielded by the nitrile group. The two doublets will form a characteristic AA'BB' system.[6] |

| ~3.05 | Triplet (broad) | 4H | -SO₂-N-(CH ₂)₂ | Protons adjacent to the sulfonyl group are deshielded relative to the other piperazine protons. |

| ~2.85 | Triplet (broad) | 4H | -NH-(CH ₂)₂ | Protons adjacent to the secondary amine. |

| ~2.5 (variable) | Singlet (broad) | 1H | -NH | This peak is exchangeable with D₂O. Its position is highly dependent on solvent and concentration. |

Predicted ¹³C NMR Spectrum (in DMSO-d₆, 101 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale and Notes |

| ~142 | C -SO₂ | The aromatic carbon directly attached to the sulfonyl group is significantly downfield.[6] |

| ~133 | Ar-C H (ortho to -CN) | Aromatic CH carbons. |

| ~128 | Ar-C H (ortho to -SO₂) | Aromatic CH carbons.[6] |

| ~118 | -C ≡N | The nitrile carbon has a characteristic chemical shift in this region.[6] |

| ~115 | C -CN | The aromatic carbon attached to the nitrile group. |

| ~46 | -SO₂-N-(C H₂)₂ | Aliphatic carbons adjacent to the sulfonamide nitrogen.[6] |

| ~45 | -NH-(C H₂)₂ | Aliphatic carbons adjacent to the amine nitrogen. |

Conclusion

The structural confirmation of 4-(Piperazin-1-ylsulfonyl)benzonitrile relies on a synergistic application of modern spectroscopic techniques. Mass spectrometry validates the molecular weight (m/z 252.0801 for [M+H]⁺). Infrared spectroscopy confirms the presence of the critical nitrile ( ~2230 cm⁻¹) and sulfonamide (~1350, ~1160 cm⁻¹) functional groups. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive blueprint of the molecular structure, confirming the specific arrangement and connectivity of the aromatic and piperazine ring systems. This comprehensive spectroscopic profile serves as a benchmark for researchers in the synthesis, purification, and application of this compound.

References

-

The Royal Society of Chemistry. 4-(Piperidine-1-sulfonyl)-benzonitrile - Supplementary Material. Available at: [Link]

-

Al-Sanea, M. M., et al. (2022). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. Molecules. Available at: [Link]

-

PubChemLite. 4-(piperazine-1-sulfonyl)benzonitrile hydrochloride. Available at: [Link]

-

University of Colorado Boulder, Department of Chemistry. Table of Characteristic IR Absorptions. Available at: [Link]

-

Specac Ltd. Interpreting Infrared Spectra. Available at: [Link]

-

NIST. Benzonitrile - NIST Chemistry WebBook. Available at: [Link]

-

Aydın, A., et al. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. SciSpace. Available at: [Link]

-

Rana, M., et al. (2022). Crystal Structure, Topology, DFT and Hirshfeld Surface Analysis of a Novel Charge Transfer Complex (L3) of Anthraquinone and 4-{[(anthracen-9-yl)methyl] amino}-benzoic Acid (L2) Exhibiting Photocatalytic Properties. MDPI. Available at: [Link]

Sources

An In-depth Technical Guide to Investigating the Pharmacophore of Piperazine-Containing Compounds

Introduction: The Piperazine Scaffold - A "Privileged" Structure in Medicinal Chemistry

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry.[1][2][3][4] Its prevalence in a vast array of clinically successful drugs, from antipsychotics like olanzapine to anticancer agents such as imatinib, is a testament to its remarkable utility.[2][5] This has led to piperazine being classified as a "privileged scaffold," a molecular framework that is capable of providing ligands for diverse biological targets.[1][2]

The value of the piperazine moiety stems from a unique combination of physicochemical and structural properties.[1] Its two nitrogen atoms can be independently functionalized, providing a versatile handle for synthetic modification to fine-tune properties like solubility, lipophilicity, and basicity (pKa).[1][2] This tunability is crucial for optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.[2] Furthermore, the piperazine ring can adopt distinct conformations, such as chair and boat forms, allowing it to present appended chemical groups in precise three-dimensional orientations to interact effectively with biological macromolecules.[2][6][7]

At the heart of understanding how these molecules exert their therapeutic effects lies the concept of the pharmacophore . A pharmacophore is an abstract representation of the essential molecular features—such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers—that are necessary for a molecule to bind to a specific biological target and elicit a biological response.[8] This guide provides a comprehensive overview of the principles and methodologies for elucidating the pharmacophore of piperazine-containing compounds, offering a roadmap for researchers in drug discovery and development.

Pillar 1: The Theoretical Framework of Pharmacophore Modeling

Pharmacophore modeling is a powerful computational tool in drug design that can be broadly categorized into two main approaches: ligand-based and structure-based methods.[9][10] The choice between these approaches is dictated by the available information about the biological target and its known ligands.

Decision Pathway: Ligand-Based vs. Structure-Based Approaches

The decision to pursue a ligand-based or structure-based pharmacophore modeling strategy is a critical first step. The following diagram illustrates the logical flow for this decision-making process.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacophore Modeling - Computational Chemistry Glossary [deeporigin.com]

- 9. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Topic: In Vitro Cytotoxicity Assay of 4-(Piperazin-1-ylsulfonyl)benzonitrile on Breast Cancer Cell Lines

An Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist: Dr. Gemini

Abstract

The search for novel therapeutic agents with high efficacy and selectivity against cancer remains a cornerstone of oncological research. Phenylsulfonylpiperazine derivatives have emerged as a promising class of compounds, demonstrating significant cytotoxic, pro-apoptotic, and anti-proliferative activities across various cancer cell lines.[1][2][3] This application note presents a comprehensive guide for evaluating the in vitro cytotoxicity of a novel phenylsulfonylpiperazine derivative, 4-(Piperazin-1-ylsulfonyl)benzonitrile, against representative human breast cancer cell lines. We provide detailed, step-by-step protocols for assessing distinct cell death mechanisms using three robust, plate-based assays: the MTT assay for metabolic viability, the LDH release assay for membrane integrity, and the Caspase-Glo® 3/7 assay for apoptosis induction. The methodologies are detailed for two commonly used and phenotypically distinct breast cancer cell lines: MCF-7 (luminal A, estrogen receptor-positive) and MDA-MB-231 (triple-negative breast cancer).[4][5][6][7] This guide is designed to equip researchers with the necessary tools to rigorously characterize the anticancer potential of this and other novel compounds.

Scientific Principles of Cytotoxicity Assessment

A comprehensive understanding of a compound's cytotoxic effect requires interrogating multiple cellular parameters. Relying on a single assay can be misleading, as different compounds can induce cell death through distinct mechanisms (e.g., apoptosis, necrosis). This guide employs a multi-assay approach to build a more complete cytotoxic profile.

-

Metabolic Viability (MTT Assay): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[8] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT into insoluble purple formazan crystals.[8][9] The amount of formazan produced is directly proportional to the number of metabolically active, living cells.[8] A decrease in the purple signal indicates a reduction in cell viability.

-

Cell Membrane Integrity (LDH Assay): The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[10] LDH is a stable cytosolic enzyme that is released only upon the rupture of the plasma membrane, a hallmark of necrosis or late-stage apoptosis.[11] The amount of LDH in the supernatant is proportional to the number of lysed cells.[11]

-

Apoptosis Induction (Caspase-Glo® 3/7 Assay): Apoptosis, or programmed cell death, is a key mechanism for many anticancer drugs.[12] This process is executed by a family of proteases called caspases.[13] Caspase-3 and Caspase-7 are critical executioner caspases that cleave cellular substrates, leading to the characteristic morphological changes of apoptosis.[13][14] The Caspase-Glo® 3/7 assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a target for Caspase-3 and -7.[15][16] Cleavage of this substrate releases aminoluciferin, which is used by luciferase to generate a luminescent signal directly proportional to caspase activity.[15]

Materials and Reagents

-

Cell Lines:

-

MCF-7 (ATCC® HTB-22™) - Human breast adenocarcinoma

-

MDA-MB-231 (ATCC® HTB-26™) - Human breast adenocarcinoma

-

-

Test Compound:

-

4-(Piperazin-1-ylsulfonyl)benzonitrile (synthesis as per appropriate chemical procedure)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

-

Cell Culture:

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (10,000 U/mL)

-

Trypsin-EDTA (0.25%)

-

Phosphate-Buffered Saline (PBS), sterile

-

-

Assay Kits and Reagents:

-

Equipment:

-

Humidified incubator (37°C, 5% CO₂)

-

Laminar flow biological safety cabinet

-

Microplate reader (absorbance and luminescence capabilities)

-

Inverted microscope

-

Multichannel pipettes

-

96-well flat-bottom tissue culture plates (clear for absorbance, white-walled for luminescence)[16]

-

Experimental Workflow Overview

A systematic approach is critical for reproducible results. The overall workflow involves initial cell culture and expansion, followed by seeding for experiments, treatment with the test compound, and subsequent analysis using the selected cytotoxicity assays.

Caption: High-level experimental workflow.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Seeding

-

Maintain Cultures: Culture MCF-7 and MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a 37°C, 5% CO₂ incubator.

-

Harvest Cells: When cells reach 80-90% confluency, wash with PBS, and detach using Trypsin-EDTA. Neutralize trypsin with complete medium and centrifuge to pellet the cells.

-

Count and Resuspend: Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or automated cell counter. Ensure cell viability is >95%.

-

Seed Plates: Dilute the cell suspension to the optimized seeding density. A typical starting point is 5,000-10,000 cells per well in a 100 µL volume for a 96-well plate.[4] Allow cells to adhere and recover by incubating overnight (18-24 hours).[18]

Protocol 2: Compound Preparation and Cell Treatment

-

Prepare Stock Solution: Dissolve 4-(Piperazin-1-ylsulfonyl)benzonitrile in DMSO to create a high-concentration stock solution (e.g., 10 mM).

-

Prepare Serial Dilutions: Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final test concentrations. The final DMSO concentration in all wells (including the vehicle control) should be kept constant and low (e.g., ≤0.5%) to avoid solvent-induced toxicity.

-

Treat Cells: Carefully remove the medium from the overnight-incubated plates and add 100 µL of the medium containing the various compound dilutions. Include "untreated" (medium only) and "vehicle control" (medium with the same final concentration of DMSO) wells.

-

Incubate: Return the plates to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours). A 48-hour incubation is a common starting point for cytotoxicity studies.[1]

Protocol 3: MTT Cell Viability Assay

-

Add MTT Reagent: After the treatment incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[19]

-

Incubate: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan.[19] Purple precipitate should be visible within the cells under a microscope.

-

Solubilize Formazan: Carefully aspirate the medium from the wells. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Read Absorbance: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[8]

Protocol 4: LDH Cytotoxicity Assay

This protocol requires specific controls to be run in parallel on the same plate.[20]

-

Experimental Wells: Cells treated with the compound.

-

Spontaneous Release Control: Untreated cells (measures background LDH release).

-

Maximum Release Control: Untreated cells lysed with 10 µL of the kit's Lysis Buffer 30-45 minutes before the assay endpoint (represents 100% cytotoxicity).[10]

-

Background Control: Medium only (no cells).

-

Prepare Supernatant: After the treatment incubation, centrifuge the 96-well plate at 250 x g for 4 minutes to pellet any detached cells.

-

Transfer Supernatant: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, optically clear 96-well plate.[20]

-

Add Reaction Mixture: Add 50 µL of the LDH Assay Reaction Mixture to each well.

-

Incubate: Incubate the plate at room temperature for up to 30 minutes, protected from light.[10]

-

Add Stop Solution: Add 50 µL of Stop Solution to each well.[10]

-

Read Absorbance: Measure the absorbance at 490 nm within 1 hour.[10]

Protocol 5: Caspase-Glo® 3/7 Apoptosis Assay

-

Equilibrate Plate and Reagent: Remove the cell plate from the incubator and allow it to equilibrate to room temperature. Thaw the Caspase-Glo® 3/7 Reagent and allow it to equilibrate to room temperature.[16]

-

Add Reagent: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium.[16] This single step lyses the cells and introduces the substrate.

-

Mix and Incubate: Mix the contents by gently shaking the plate on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1-2 hours to allow the luminescent signal to stabilize.[16]

-

Read Luminescence: Measure the luminescence using a plate-reading luminometer.

Data Analysis and Interpretation

Calculations

-

MTT Assay (% Viability): % Viability = [(Abs_Sample - Abs_Blank) / (Abs_VehicleCtrl - Abs_Blank)] * 100

-

LDH Assay (% Cytotoxicity): % Cytotoxicity = [(Abs_Sample - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)] * 100

-

Caspase-Glo® 3/7 Assay (Fold Increase in Activity): Fold Increase = (RLU_Sample - RLU_Blank) / (RLU_VehicleCtrl - RLU_Blank) (RLU = Relative Luminescence Units)

IC50 Determination

The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition of a biological process in vitro. It is a standard measure of a compound's potency. Plot the % Viability (or other relevant metric) against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.

Example Data Presentation

The following tables present hypothetical data for the cytotoxic and apoptotic effects of 4-(Piperazin-1-ylsulfonyl)benzonitrile on MCF-7 and MDA-MB-231 cells after a 48-hour treatment.

Table 1: IC50 Values (µM) after 48h Treatment

| Assay | MCF-7 (Luminal A) | MDA-MB-231 (Triple-Negative) |

| MTT (Viability) | 25.6 | 12.3 |

| LDH (Cytotoxicity) | 30.1 | 15.8 |

This hypothetical data suggests the compound is more potent against the triple-negative MDA-MB-231 cell line.

Table 2: Apoptotic Activity after 48h Treatment at IC50 Concentration

| Cell Line | Caspase-3/7 Activity (Fold Increase vs. Vehicle) |

| MCF-7 | 4.2 |

| MDA-MB-231 | 6.8 |

This hypothetical data indicates that the observed cytotoxicity is associated with the induction of apoptosis, as evidenced by a significant increase in the activity of executioner caspases.

Potential Mechanism of Action

The combined results from these assays can help elucidate the compound's mechanism of action. An increase in Caspase-3/7 activity, followed by an increase in LDH release (indicating secondary necrosis after apoptosis) and a corresponding decrease in MTT signal, strongly suggests an apoptotic mechanism of cell death.

Caption: Plausible cytotoxic mechanism of action.

Conclusion

This application note provides a robust, multi-faceted framework for the initial in vitro characterization of 4-(Piperazin-1-ylsulfonyl)benzonitrile as a potential anticancer agent. By employing assays that measure cell viability, membrane integrity, and apoptosis, researchers can obtain a comprehensive profile of the compound's cytotoxic effects on breast cancer cells. The detailed protocols and data interpretation guidelines presented here offer a validated starting point for further mechanistic studies and preclinical development.

References

-

Lecoeur, H., de la M-V, & Gougeon, M. L. (2002). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. Journal of Immunological Methods, 265(1-2), 81-90. Retrieved from [Link]

-

Roche. (n.d.). Cytotoxicity Detection Kit (LDH) Instructions for Use. Roche. Retrieved from [Link]

-

Dojindo Molecular Technologies, Inc. (n.d.). Cytotoxicity LDH Assay Kit-WST (CK12) Manual. Dojindo. Retrieved from [Link]

-

protocols.io. (n.d.). LDH cytotoxicity assay. Retrieved from [Link]

-

Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. Molecular Devices. Retrieved from [Link]

-

Boster Biological Technology. (2023). Caspase-3, 7 Activity Assay Kit. Boster Bio. Retrieved from [Link]

-

Horton, T. (n.d.). MTT Cell Assay Protocol. Checkpoint Lab. Retrieved from [Link]

-

Biomedica. (2023, October 24). Testing Cell Viability in Breast Cancer Cells with EZ4U - MTT Assay. Biomedica. Retrieved from [Link]

-

Ahmed, M. J. (2023, February 22). MTT (Assay protocol). protocols.io. Retrieved from [Link]

-

da Silva, G. P., et al. (2024). A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. Molecules, 29(18), 4478. Retrieved from [Link]

-

Javar, H. A., et al. (2018). Anticancer Effects of Doxorubicin-Loaded Micelle on MCF-7 and MDA-MB-231, Breast Cancer Cell Lines. Journal of Research in Medical and Dental Science, 6(1), 114-120. Retrieved from [Link]

-

Obradović, M. M., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. International Journal of Molecular Sciences, 25(18), 10100. Retrieved from [Link]

-

Rajamanickam, V., et al. (2024). In-Vitro Cytotoxicity, Apoptotic Property, and Gene Expression Changes Induced by Naringenin-7-O-Glucoside in Triple-Negative Breast Cancer. Cureus, 16(4), e58611. Retrieved from [Link]

-

ResearchGate. (n.d.). In-vitro cytotoxicity studies in breast cancer cell lines MCF-7 and MDA-MB-231. Retrieved from [Link]

-

Yue, G. G. L., et al. (2018). Actein Inhibits the Proliferation and Adhesion of Human Breast Cancer Cells and Suppresses Migration in vivo. Frontiers in Pharmacology, 9, 1430. Retrieved from [Link]

-

Brossart, P., et al. (2002). Human dendritic cell mediated cytotoxicity against breast carcinoma cells in vitro. International Journal of Cancer, 102(3), 267-272. Retrieved from [Link]

-

Vovk, M. V., et al. (2025). In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. Preprints.org. Retrieved from [Link]

-

Ali, S., et al. (2023). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. Molecules, 28(11), 4310. Retrieved from [Link]

-

Lee, S. H., et al. (2021). Effect of a novel piperazine compound on cancer cells. Journal of Animal Science and Technology, 63(5), 1141-1150. Retrieved from [Link]

-

Gurdal, E. E., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Molecules, 17(5), 5171-5183. Retrieved from [Link]

-

Al-Rashida, M., et al. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. Molecules, 27(9), 2841. Retrieved from [Link]

-

Gürdal, E. E., et al. (2012). Cancer cell Cytotoxicities of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl) piperazine derivatives. Bilkent University Institutional Repository. Retrieved from [Link]

-

Borbély, A., et al. (2023). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 28(15), 5863. Retrieved from [Link]

-

Michot, J. M., et al. (2013). Pharmacological Characterization of 7-(4-(Piperazin-1-yl)) Ciprofloxacin Derivatives: Antibacterial Activity, Cellular Accumulation, and Efflux by the Human MRP/ABCC Transporters. Pharmaceutical Research, 31(5), 1276-1288. Retrieved from [Link]

-

Szymańska, P., et al. (2025). Combining Sulfonylureas with Anticancer Drugs: Evidence of Synergistic Efficacy with Doxorubicin In Vitro and In Vivo. International Journal of Molecular Sciences, 26(4), 2137. Retrieved from [Link]

-

Bălășescu, E., et al. (2019). Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. Molecules, 24(21), 3959. Retrieved from [Link]

-

Wang, L., et al. (2015). 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. PLoS ONE, 10(12), e0134556. Retrieved from [Link]

-

Wang, L., et al. (2015). 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. PLoS ONE, 10(12), e0134556. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jrmds.in [jrmds.in]

- 5. In-Vitro Cytotoxicity, Apoptotic Property, and Gene Expression Changes Induced by Naringenin-7-O-Glucoside in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Actein Inhibits the Proliferation and Adhesion of Human Breast Cancer Cells and Suppresses Migration in vivo [frontiersin.org]

- 7. academic.oup.com [academic.oup.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. protocols.io [protocols.io]

- 10. Cytotoxicity LDH Assay Kit-WST CK12 manual | DOJINDO [dojindo.com]

- 11. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]

- 12. d-nb.info [d-nb.info]

- 13. stemcell.com [stemcell.com]

- 14. bosterbio.com [bosterbio.com]

- 15. Caspase-Glo® 3/7 Assay Protocol [promega.jp]

- 16. promega.com [promega.com]

- 17. LDH cytotoxicity assay [protocols.io]

- 18. texaschildrens.org [texaschildrens.org]

- 19. atcc.org [atcc.org]

- 20. sigmaaldrich.com [sigmaaldrich.com]

Application Note: Quantifying Target Engagement of 4-(Piperazin-1-ylsulfonyl)benzonitrile Using Western Blot Analysis of c-Src Phosphorylation

Authored by: A Senior Application Scientist

Introduction: Bridging Compound Activity with Cellular Mechanism

In modern drug discovery, confirming that a compound interacts with its intended molecular target within a complex cellular environment—a concept known as target engagement—is a critical step.[1] It provides the mechanistic link between a compound's chemical structure and its biological effect. 4-(Piperazin-1-ylsulfonyl)benzonitrile, with its characteristic sulfonylpiperazine moiety, is a putative inhibitor of N-myristoyltransferase (NMT). NMTs are enzymes that catalyze the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a multitude of proteins.[2] This modification is vital for protein localization, stability, and participation in signaling cascades.[2][3]

NMT is a validated therapeutic target, particularly in oncology, as many proteins crucial for cancer cell survival and proliferation are NMT substrates.[4][5][6][7] A key substrate is the non-receptor tyrosine kinase c-Src.[8] The myristoylation of c-Src is indispensable for its localization to the plasma membrane, which is a prerequisite for its activation through phosphorylation at Tyrosine 416 (Y416).[8]

This application note provides a comprehensive, field-proven guide for researchers to quantify the target engagement of 4-(Piperazin-1-ylsulfonyl)benzonitrile. We will leverage Western blot analysis as a robust and accessible method to measure the inhibition of NMT activity indirectly. The core of this protocol is the quantification of the phosphorylation status of c-Src at Y416 as a downstream biomarker of NMT inhibition. A reduction in the ratio of phosphorylated c-Src (p-Src) to total c-Src protein levels in treated cells will serve as a quantitative indicator of target engagement.

The Scientific Rationale: From NMT Inhibition to a Quantifiable Signal

The central hypothesis of this protocol is that by inhibiting NMT, 4-(Piperazin-1-ylsulfonyl)benzonitrile will prevent the myristoylation of nascent c-Src protein. Without its myristoyl anchor, c-Src cannot translocate to the cellular membrane, where it would typically be activated by upstream kinases. This disruption in localization leads to a measurable decrease in active, phosphorylated c-Src.

This assay is designed as a self-validating system:

-

Vehicle Control (e.g., DMSO): Establishes the baseline level of p-Src in the cellular model.

-

Dose-Response Treatment: Demonstrates that the effect on p-Src is dependent on the concentration of the inhibitor.

-

Total c-Src Measurement: Serves as an internal control to ensure that the observed decrease in p-Src is not due to a general reduction in c-Src protein expression.

-

Loading Control (e.g., GAPDH, β-Actin): Confirms equal protein loading across all lanes, ensuring the validity of quantitative comparisons.

Signaling Pathway Overview

The following diagram illustrates the molecular mechanism that this protocol exploits to measure target engagement.

Caption: NMT-mediated myristoylation and its inhibition.

Experimental Workflow: A Step-by-Step Overview

The entire process, from cell preparation to final data analysis, follows a logical and sequential workflow. This ensures reproducibility and minimizes potential sources of error.

Caption: Overall experimental workflow for target engagement.

Detailed Experimental Protocols

Materials and Reagents

-

Cell Line: HCT-116 (colon cancer) or MDA-MB-231 (breast cancer) cells (known to have active Src signaling).

-

Culture Medium: McCoy's 5A or DMEM, supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Compound: 4-(Piperazin-1-ylsulfonyl)benzonitrile, dissolved in DMSO to create a 10 mM stock solution.

-

Lysis Buffer: RIPA Buffer supplemented with Protease and Phosphatase Inhibitor Cocktails.

-

Protein Assay: Bicinchoninic acid (BCA) Protein Assay Kit.[9][10]

-

SDS-PAGE: Precast 4-20% gradient polyacrylamide gels, 10X Tris/Glycine/SDS running buffer.[11]

-

Transfer Buffer: 25 mM Tris, 192 mM glycine, 20% methanol.[12]

-

Membranes: 0.45 µm Polyvinylidene difluoride (PVDF) membranes.

-

Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Primary Antibodies:

-

Rabbit anti-phospho-Src (Tyr416) antibody

-

Rabbit anti-Src (total) antibody

-

Mouse anti-GAPDH or anti-β-Actin antibody (loading control)

-

-

Secondary Antibodies:

-

HRP-conjugated Goat anti-Rabbit IgG

-

HRP-conjugated Goat anti-Mouse IgG

-

-

Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.[13][14]

Protocol 1: Cell Culture and Treatment

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency at the time of harvest.

-

Incubation: Culture cells for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Dilution: Prepare serial dilutions of 4-(Piperazin-1-ylsulfonyl)benzonitrile in fresh culture medium. Include a vehicle-only control (e.g., 0.1% DMSO). A suggested dose range is 0 (vehicle), 0.1, 0.3, 1, 3, and 10 µM.

-

Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound or vehicle.

-

Incubation: Incubate the cells for a predetermined time (e.g., 4, 8, or 24 hours) to allow for target engagement and downstream signaling changes. An 8-hour incubation is often sufficient to observe changes in protein phosphorylation.

Protocol 2: Cell Lysis and Protein Extraction

Causality: This step is designed to efficiently break open the cells while preserving the integrity and phosphorylation status of the target proteins. All steps must be performed on ice to minimize enzymatic activity.[15][16][17]

-

Wash Cells: After incubation, place the 6-well plates on ice. Aspirate the media and wash the cells once with 1 mL of ice-cold Phosphate-Buffered Saline (PBS).[15]

-

Lyse Cells: Aspirate the PBS. Add 100-150 µL of ice-cold RIPA buffer (supplemented with protease and phosphatase inhibitors immediately before use) to each well.[18]

-

Scrape and Collect: Scrape the cells off the plate using a cell scraper and transfer the resulting lysate to a pre-chilled microcentrifuge tube.[15]

-

Incubate and Agitate: Incubate the lysates on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.

-

Clarify Lysate: Centrifuge the tubes at ~16,000 x g for 20 minutes at 4°C to pellet cell debris.[15][17]

-

Collect Supernatant: Carefully transfer the supernatant (the protein-containing lysate) to a new, pre-chilled microcentrifuge tube. Store on ice for immediate use or at -80°C for long-term storage.

Protocol 3: Protein Quantification

Causality: Accurate protein quantification is essential for ensuring equal loading of protein onto the gel, which is a prerequisite for reliable quantitative analysis.[9][10][19][20] The BCA assay is chosen for its compatibility with detergents present in the RIPA lysis buffer.

-

Prepare Standards: Prepare a series of protein standards (e.g., Bovine Serum Albumin, BSA) with known concentrations, typically ranging from 0 to 2000 µg/mL.[10]

-

Prepare Working Reagent: Prepare the BCA working reagent by mixing Reagent A and Reagent B according to the manufacturer's instructions (typically a 50:1 ratio).[9]

-

Assay: In a 96-well plate, add 10 µL of each standard and unknown sample lysate in triplicate. Add 200 µL of the BCA working reagent to each well.[10]

-

Incubate: Cover the plate and incubate at 37°C for 30 minutes.[10][19]

-

Read Absorbance: Cool the plate to room temperature and measure the absorbance at 562 nm using a microplate reader.

-

Calculate Concentration: Generate a standard curve from the BSA standards and use it to determine the protein concentration of each cell lysate sample.

Protocol 4: SDS-PAGE and Western Blot

-

Sample Preparation:

-

Based on the BCA assay results, calculate the volume of each lysate needed to obtain 20-30 µg of total protein.

-

In new tubes, add the calculated volume of lysate, 5X Laemmli sample buffer, and nuclease-free water to reach a final volume with a 1X Laemmli concentration.

-

Boil the samples at 95-100°C for 5 minutes to denature the proteins.[18][21][22]

-

-

Gel Electrophoresis:

-

Assemble the precast gel in the electrophoresis apparatus and fill the inner and outer chambers with 1X Tris/Glycine/SDS running buffer.[11][23]

-

Load 20-30 µg of each prepared protein sample into the wells. Include a pre-stained molecular weight marker in one lane.

-

Run the gel at a constant voltage (e.g., 120-150 V) until the dye front reaches the bottom of the gel (approximately 60-90 minutes).[22][24]

-

-

Protein Transfer:

-

Causality: This step electrophoretically moves the separated proteins from the porous gel matrix onto the solid support of a PVDF membrane, where they are accessible to antibodies. Methanol in the transfer buffer aids in the binding of proteins to the PVDF membrane.[25][26][27]

-

Pre-activate the PVDF membrane by immersing it in 100% methanol for 30 seconds, followed by equilibration in transfer buffer for 10 minutes.[25][28]

-

Equilibrate the gel in transfer buffer for 10-15 minutes.[29]

-

Assemble the transfer "sandwich" (sponge, filter paper, gel, PVDF membrane, filter paper, sponge) ensuring no air bubbles are trapped between the gel and the membrane.

-

Place the sandwich in the transfer apparatus, ensuring the membrane is between the gel and the positive electrode (anode).

-

Perform the transfer. A common condition is a wet transfer at 100 V for 90 minutes or overnight at a lower constant current in a cold room.[30][31] Transfer conditions may need to be optimized based on the protein size and equipment.[25][26]

-

-

Immunoblotting:

-

Causality: The blocking step prevents non-specific binding of the antibodies to the membrane, reducing background noise. BSA is often preferred for phospho-protein detection over non-fat milk, which can contain interfering phosphoproteins.[28][32]

-

After transfer, wash the membrane briefly with TBST.

-

Block the membrane by incubating it in 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[30][33]

-

Prepare the primary antibody solution by diluting the anti-p-Src (Y416) antibody in 5% BSA/TBST according to the manufacturer's recommended dilution.

-

Incubate the membrane in the primary antibody solution overnight at 4°C with gentle agitation.[18][30][34]

-

The next day, remove the primary antibody solution and wash the membrane three to five times for 5 minutes each with TBST.[34]

-

Prepare the secondary antibody solution by diluting the HRP-conjugated anti-rabbit IgG in 5% BSA/TBST.

-

Incubate the membrane in the secondary antibody solution for 1 hour at room temperature with gentle agitation.[34]

-

Wash the membrane again, three to five times for 5 minutes each with TBST, to remove unbound secondary antibody.[34]

-

-

Signal Detection:

-

Prepare the ECL substrate by mixing the components according to the manufacturer's protocol.[34]

-

Incubate the membrane in the ECL substrate for 1-5 minutes.[31][35]

-

Capture the chemiluminescent signal using a CCD-based digital imager or X-ray film.[13][14] Multiple exposures may be necessary to ensure the signal is within the linear range of detection.[13][36]

-

-

Stripping and Re-probing (for Total Src and Loading Control):

-

To ensure the p-Src and total Src signals are from the exact same sample lane, the blot can be stripped and re-probed.

-

Incubate the blot in a mild stripping buffer for 15-30 minutes at room temperature.

-

Wash extensively with TBST.

-

Block the membrane again for 1 hour.

-

Repeat the immunoblotting steps with the primary antibody for total c-Src, followed by the HRP-conjugated secondary antibody.

-

Image the blot again.

-

Repeat the stripping and re-probing process for the loading control antibody (e.g., GAPDH).

-

Data Analysis and Interpretation

-

Densitometry: Use image analysis software (e.g., ImageJ, AzureSpot Pro) to measure the intensity of the bands for p-Src, total Src, and the loading control (e.g., GAPDH) for each lane.[37]

-

Background Subtraction: Apply a consistent background subtraction method for all measurements.

-

Normalization:

-

First, normalize the p-Src and total Src signals to the loading control signal for that same lane. This corrects for any variations in protein loading.[38]

-

Normalized p-Src = (p-Src Intensity) / (GAPDH Intensity)

-

Normalized Total Src = (Total Src Intensity) / (GAPDH Intensity)

-

-

Second, calculate the ratio of normalized p-Src to normalized total Src. This gives the final readout for the level of active Src and corrects for any changes in total Src protein expression.

-

Final Ratio = (Normalized p-Src) / (Normalized Total Src)

-

-

-

Assess Target Engagement: Plot the Final Ratio against the concentration of 4-(Piperazin-1-ylsulfonyl)benzonitrile. A dose-dependent decrease in this ratio indicates successful target engagement.

Sample Quantitative Data Presentation

| Treatment Conc. (µM) | p-Src (Y416) Intensity | Total Src Intensity | GAPDH Intensity | Normalized p-Src (p-Src/GAPDH) | Normalized Total Src (Total Src/GAPDH) | Final Ratio (Norm. p-Src / Norm. Total Src) | % Inhibition (vs. Vehicle) |

| 0 (Vehicle) | 150,000 | 165,000 | 170,000 | 0.882 | 0.971 | 0.909 | 0% |

| 0.1 | 138,000 | 162,000 | 168,000 | 0.821 | 0.964 | 0.852 | 6.3% |

| 0.3 | 115,000 | 168,000 | 172,000 | 0.669 | 0.977 | 0.684 | 24.7% |

| 1.0 | 75,000 | 160,000 | 165,000 | 0.455 | 0.970 | 0.469 | 48.4% |

| 3.0 | 40,000 | 163,000 | 169,000 | 0.237 | 0.964 | 0.245 | 73.0% |

| 10.0 | 18,000 | 159,000 | 166,000 | 0.108 | 0.958 | 0.113 | 87.6% |

Conclusion

This application note details a robust and reliable Western blot-based method to functionally assess the target engagement of 4-(Piperazin-1-ylsulfonyl)benzonitrile, a putative NMT inhibitor. By quantifying the dose-dependent decrease in c-Src phosphorylation, researchers can generate crucial data to validate the compound's mechanism of action in a physiologically relevant cellular context. This protocol, grounded in established biochemical principles and best practices, provides a clear path to generating high-quality, interpretable data essential for advancing drug discovery projects.

References

-

Bio-protocol. BCA (Bicinchoninic Acid) Protein Assay. Available from: [Link]

-

Azure Biosystems. Chemiluminescent Western blots: Everything You Need to Know. Available from: [Link]

-

Rockland Immunochemicals. SDS-PAGE Protocol. Available from: [Link]

-

OneLab. BCA Colorimetric Protein Assay - Protocol. Available from: [Link]

-

Creative Biolabs. SDS-PAGE Protocol. Available from: [Link]

-

Bio-Rad Antibodies. Western Blot Protocol: Cell Lysis, Mammalian Cells. Available from: [Link]

-

Cytoskeleton, Inc. Western blot transfer condition protocols. Available from: [Link]

-

G-Biosciences. BCA Protein Assay - controltecnica. Available from: [Link]

-

Current Protocols. SDS-PAGE PROTOCOL. Available from: [Link]

-

G-Biosciences. Bicinchoninic Acid (BCA) Protein Assay. Available from: [Link]

-

Biocompare. Methods and Tips for Western Blot Protein Transfer. Available from: [Link]

-

Bio-Rad. General Protocol for Western Blotting. Available from: [Link]

-

Myricx Bio. (2023). Enhanced potential of Myricx's NMT inhibitor payloads with dual senolytic and cytotoxic modes of action as ADC cancer therapies. Available from: [Link]

-

iGEM. (2016). SDS-PAGE for protein electrophoresis. Available from: [Link]